molecular formula C14H9ClF2N2OS2 B2652064 (E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 851079-91-9

(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2652064
CAS No.: 851079-91-9
M. Wt: 358.81
InChI Key: GCGYBMYFROQNEO-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core fused with a thiophene-carboxamide moiety, presenting a structure of significant interest for early-stage pharmacological screening and chemical biology. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its presence in compounds that interact with various enzymatic targets [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7277529/]. The specific substitution pattern on the benzothiazole ring, including the 3-ethyl group and the 4,6-difluoro substituents, is designed to fine-tune the molecule's electronic properties, lipophilicity, and potential binding affinity. The (E)-configured imine (ylidene) linkage connecting to the 5-chlorothiophene-2-carboxamide group creates a planar, conjugated system that may be critical for interacting with biological targets such as protein kinases or other ATP-binding sites. Researchers may investigate this compound as a potential inhibitor for signal transduction pathways, given that similar molecular architectures have been explored in the development of kinase inhibitors [https://pubmed.ncbi.nlm.nih.gov/28737349/]. Its primary research value lies in its use as a chemical probe to elucidate novel biological functions and mechanisms, particularly in oncology and neurodegenerative disease research where benzothiazole derivatives have shown relevance. This compound is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and in vitro biochemical analyses to further explore its specific mechanism of action and therapeutic potential.

Properties

IUPAC Name

5-chloro-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N2OS2/c1-2-19-12-8(17)5-7(16)6-10(12)22-14(19)18-13(20)9-3-4-11(15)21-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGYBMYFROQNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(S3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-chloro-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving benzothiazole derivatives and thiophene carboxamide frameworks. The synthetic pathway typically involves the Knoevenagel condensation reaction, which allows for the formation of various substituted thiophene derivatives. The final product's structure is characterized by the presence of both chloro and difluoro substituents on the benzothiazole moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly regarding its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
2bHep3B5.46
2eHep3B12.58
(E)-5-chloro...A4311.0
(E)-5-chloro...A5490.8

These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action appears to involve disruption of tubulin dynamics, similar to that observed with the known anticancer agent Combretastatin A-4 (CA-4), highlighting its potential as a biomimetic compound.

Antimicrobial Activity

In addition to its anticancer properties, thiophene derivatives have also demonstrated antimicrobial activity. Studies have shown that compounds with a thiophene ring exhibit significant activity against various bacterial strains:

Bacterial StrainActivity
Escherichia coliInhibition
Staphylococcus aureusModerate inhibition
Candida albicansSignificant inhibition

The antimicrobial efficacy is attributed to the ability of the thiophene moiety to interact with microbial cell membranes and disrupt their integrity.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of thiophene carboxamide derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.8 to 5.46 µM against Hep3B and A549 cell lines, indicating strong anticancer properties.
  • Antimicrobial Action : In vitro tests revealed that thiophene-based compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-ethyl, 4,6-difluoro, 5-Cl Thiophene-2-carboxamide
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione 2-chlorophenyl, chlorobenzylidene Thiocarbonohydrazide
Thiazol-5-ylmethyl carbamate derivatives Thiazol-methyl Ethoxycarbonylamino, hydroperoxypropyl Carbamate, ureido
1,3,4-Thiadiazole derivatives Thiadiazole Trichloroethyl, phenylcarbamoyl Carboxamide, hydrazinecarbothioamide

Key Observations :

  • The target compound’s 4,6-difluoro substitution enhances electronegativity and metabolic stability compared to chlorine-only analogues like those in triazole-thione systems .
  • Its benzo[d]thiazole core differs from 1,3,4-thiadiazole derivatives in aromaticity and electron distribution, which may alter binding affinity in biological systems.

Table 2: Inferred Property Comparison

Property Target Compound Triazole-Thione Thiadiazole Derivatives
Lipophilicity High (ethyl, aromatic Cl/F) Moderate (polar thiocarbonohydrazide) Variable (depends on substituents)
Hydrogen Bonding Moderate (amide, imine) High (N–H···O/S interactions) High (amide, thioamide)
Bioactivity Likely kinase/antimicrobial Undisclosed Antimicrobial, antitumor

Notable Findings:

  • The 4,6-difluoro substitution may improve membrane permeability compared to non-fluorinated benzo[d]thiazoles .
  • The thiophene-2-carboxamide group could mimic ATP-binding motifs in kinase inhibitors, similar to reported thiazole derivatives .

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